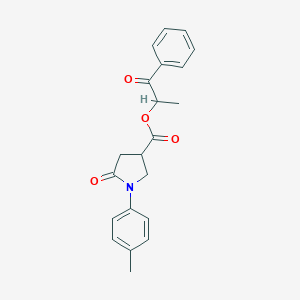![molecular formula C23H19ClN2O3 B271276 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271276.png)
5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that has shown promising results in scientific research. It is a potential drug candidate for the treatment of various diseases, including cancer and inflammation.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that it exerts its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is often overexpressed in cancer cells. It has also been reported to inhibit the activity of NF-κB, a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it induces apoptosis, or programmed cell death, in cancer cells. It has also been reported to reduce the production of pro-inflammatory cytokines in animal models of inflammation. Additionally, it has been shown to have a low toxicity profile in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one for lab experiments is its low toxicity profile. This allows for higher concentrations to be used in experiments without causing harm to cells or animals. Additionally, its potential therapeutic applications make it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific disease models.
Direcciones Futuras
There are several future directions for research on 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action in order to better understand its potential therapeutic applications. Another direction is to test its efficacy in animal models of cancer and inflammation. Additionally, its potential antiviral activity against the dengue virus warrants further investigation. Finally, the synthesis method could be optimized to increase yields and reduce costs, making it more feasible for large-scale production.
Métodos De Síntesis
The synthesis of 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves the reaction of 2-methylbenzaldehyde, 2-acetylpyridine, and chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to yield the final compound. This synthesis method has been reported in the literature and has been optimized for higher yields.
Aplicaciones Científicas De Investigación
5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and antiviral properties. In vitro studies have demonstrated that it inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, it has been reported to have antiviral activity against the dengue virus.
Propiedades
Nombre del producto |
5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C23H19ClN2O3 |
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
5-chloro-3-hydroxy-1-[(2-methylphenyl)methyl]-3-(2-oxo-2-pyridin-2-ylethyl)indol-2-one |
InChI |
InChI=1S/C23H19ClN2O3/c1-15-6-2-3-7-16(15)14-26-20-10-9-17(24)12-18(20)23(29,22(26)28)13-21(27)19-8-4-5-11-25-19/h2-12,29H,13-14H2,1H3 |
Clave InChI |
QYWHSOHRYPVLLC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=CC=N4)O |
SMILES canónico |
CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=CC=N4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







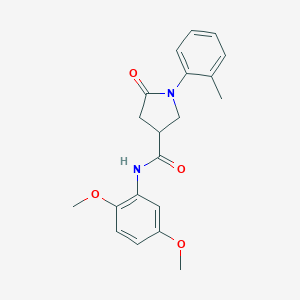
![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)
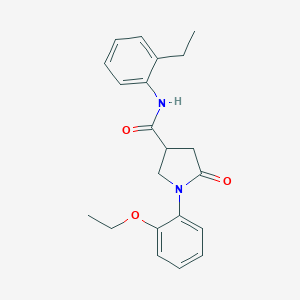

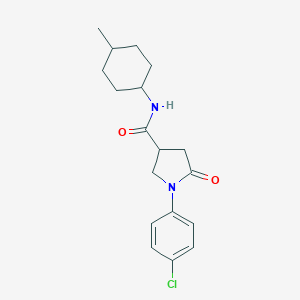
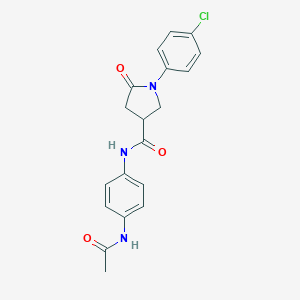

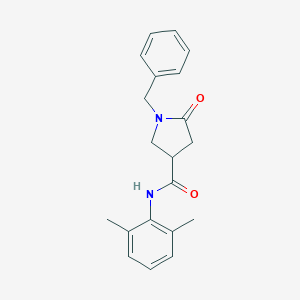
![Isopropyl 4-({[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271214.png)
